Iron fumarate

Description

Used in treatment of iron deficiency anemia.

Ferrous Fumarate is the fumarate salt form of the mineral iron. Administration of ferrous fumarate results in elevation of serum iron concentration, which is then assimilated into hemoglobin, required for the transport of oxygen, or trapped in the reticuloendothelial cells for storage. This agent is used as a dietary supplement, and to prevent or treat iron deficiency related syndromes.

See also: Iron (has active moiety); Ferrous cation (has active moiety); Ethinyl estradiol; ferrous fumarate; norethindrone (component of) ... View More ...

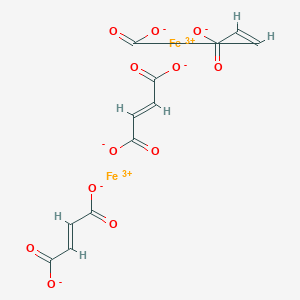

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |

|---|---|

CAS No. |

14451-00-4 |

Molecular Formula |

C12H6Fe2O12 |

Molecular Weight |

453.86 g/mol |

IUPAC Name |

tris((E)-but-2-enedioate);bis(iron(3+)) |

InChI |

InChI=1S/3C4H4O4.2Fe/c3*5-3(6)1-2-4(7)8;;/h3*1-2H,(H,5,6)(H,7,8);;/q;;;2*+3/p-6/b3*2-1+;; |

InChI Key |

IMWCPTKSESEZCL-SPSNFJOYSA-H |

Isomeric SMILES |

C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].[Fe+3].[Fe+3] |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |

Other CAS No. |

14451-00-4 |

Related CAS |

7705-12-6 |

Origin of Product |

United States |

Foundational & Exploratory

Iron fumarate chemical properties for research applications

This guide offers a detailed examination of iron fumarate's chemical properties, bioavailability, and relevant experimental methodologies, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Iron(II) fumarate is a reddish-orange to reddish-brown powder, valued in research and clinical settings as a source of ferrous iron.[1][2][3] It is the iron(II) salt of fumaric acid.[4] Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₄H₂FeO₄[5][6][7] |

| Molecular Weight | 169.90 g/mol [2][3][5][8] |

| Appearance | Reddish-orange to reddish-brown powder[1][3][9] |

| Melting Point | Decomposes above 280 °C[1][3][6][9] |

| Solubility in Water | Slightly soluble; 0.14 g/100 mL at 25°C[1][2][6] |

| Iron Content | ~32.87%[9][10] |

| Density | 2.435 g/cm³[1][3][9] |

| CAS Number | 141-01-5[1][2][5] |

Research Applications and Stability

This compound is a preferred compound for addressing iron deficiency due to its high iron content and better gastrointestinal tolerance compared to other iron salts.[10]

-

Nutritional Science : It is widely used to treat and prevent iron-deficiency anemia.[3] Its application extends to the fortification of foods such as breakfast cereals, enriched flour, and infant formulas to combat iron deficiency on a larger scale.[1][2][3]

-

Drug Development : In pharmaceuticals, it serves as an active ingredient in hematinic supplements.[11] Research focuses on its inclusion in various formulations, including tablets, capsules, and suspensions, often aiming to enhance bioavailability and minimize side effects.[12][13]

-

Stability : this compound is chemically and physically stable under normal storage conditions.[12][14] However, it is susceptible to oxidation from Fe²⁺ to Fe³⁺ at elevated temperatures (above 473 K or 200 °C).[14][15] This stability is crucial for its shelf life in both pharmaceutical formulations and fortified foods.[12]

Bioavailability and Absorption Pathway

The absorption of non-heme iron from supplements like this compound is a multi-step process occurring predominantly in the duodenum. The pathway involves the reduction of any present ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺), followed by transport across the intestinal wall.

Caption: Simplified pathway of intestinal iron absorption.

Experimental Protocols

In Vitro Dissolution Testing

Objective: To evaluate the release rate of iron from a solid dosage form (e.g., tablet) of this compound under simulated gastrointestinal conditions.

Methodology:

-

Apparatus Setup: Utilize a USP Dissolution Apparatus 2 (paddle method) with the vessel maintained at 37 ± 0.5 °C.

-

Dissolution Medium: Prepare 900 mL of 0.1 N Hydrochloric Acid (HCl) to simulate gastric fluid. For some formulations, 0.5% sodium lauryl sulfate may be added to the HCl to improve wetting and dissolution.

-

Procedure:

-

Place one tablet in each vessel.

-

Begin paddle rotation at a specified speed, typically 50 rpm.

-

Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 20, 30, 60, 90 minutes).

-

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

-

-

Analysis:

-

Filter the collected samples.

-

Determine the iron concentration in each sample using a validated analytical method, such as atomic absorption spectroscopy (AAS) or UV-Vis spectrophotometry after complexation with a chromogenic agent (e.g., ferrozine or 1,10-phenanthroline).

-

-

Data Presentation: Plot the percentage of iron dissolved against time to generate a dissolution profile.

References

- 1. Ferrous fumarate | 141-01-5 [chemicalbook.com]

- 2. Ferrous Fumarate FCC [chem-lygzhhg.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Iron(II) fumarate | TargetMol [targetmol.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. 141-01-5 CAS MSDS (Ferrous fumarate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Ferrous Fumarate | C4H2FeO4 | CID 6433164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Iron(II) fumarate - Wikipedia [en.wikipedia.org]

- 10. This compound - Ataman Kimya [atamanchemicals.com]

- 11. Ferrous Fumarate [drugfuture.com]

- 12. lohmann-minerals.com [lohmann-minerals.com]

- 13. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 15. researchgate.net [researchgate.net]

Synthesis and Characterization of Iron Fumarate Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of iron fumarate nanoparticles (Fe-fum NPs), a promising platform for various biomedical applications, particularly in drug delivery.[1][2][3] This document details common synthesis methodologies, extensive characterization techniques, and key quantitative data to aid researchers in the development and application of these novel nanomaterials.

Introduction to this compound Nanoparticles

This compound nanoparticles are a subclass of metal-organic frameworks (MOFs) composed of iron ions coordinated with fumarate ligands.[2][3] These nanoparticles have garnered significant attention due to their biocompatibility, tunable size, and versatile surface chemistry.[2][3] Both iron and fumaric acid are naturally present in the human body, contributing to their favorable safety profile.[1][4] Fe-fum NPs, such as the well-studied MIL-88A, have shown considerable promise in drug delivery for encapsulating and delivering a range of therapeutic agents, from small molecules to large biomacromolecules like proteins and RNA.[1][2][4][5] Their magnetic properties also open possibilities for applications in medical imaging, such as MRI.[1][4]

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles can be achieved through several methods, each offering distinct advantages in controlling particle size, morphology, and polydispersity. Common techniques include room-temperature precipitation, hydro-solvothermal methods, and biomimetic mineralization.

Room-Temperature Precipitation

A straightforward method for synthesizing spherical this compound nanoparticles involves precipitation from aqueous solutions of iron chloride and fumaric acid at room temperature.[1][4] The reaction typically occurs at an acidic pH of around 2.5 due to the presence of fumaric acid.[1][4] However, for applications involving sensitive biomolecules, the pH can be adjusted to be less acidic.[1][4]

Experimental Protocol: Room-Temperature Precipitation

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of iron(III) chloride (e.g., 0.2 M).

-

Prepare an aqueous solution of fumaric acid (e.g., 0.2 M).

-

-

Reaction:

-

Mix the iron chloride and fumaric acid solutions.

-

Stir the mixture at room temperature for a specified duration (e.g., 30 minutes to 6 hours).[6]

-

-

Purification:

-

Centrifuge the resulting suspension to collect the nanoparticles.

-

Wash the nanoparticles multiple times with deionized water and ethanol to remove unreacted precursors.

-

-

Drying:

-

Dry the purified nanoparticles at room temperature.[6]

-

Hydro-solvothermal Synthesis

Hydro-solvothermal methods, which can be assisted by microwave irradiation or ultrasound, offer another route to synthesize this compound nanoparticles, particularly the MIL-88A type.[5] These methods can influence particle size, polydispersity, and yield by varying parameters such as temperature, reaction time, and reactant concentration.[5] Microwave-assisted hydrothermal synthesis has been shown to be particularly effective for the fast synthesis of small (<100 nm) and monodispersed nanoparticles in high yields.[5]

Experimental Protocol: Microwave-Assisted Hydrothermal Synthesis

-

Precursor Solution Preparation:

-

Microwave Reaction:

-

Place the solution in a microwave reactor.

-

Heat the mixture to a specific temperature (e.g., 100°C) for a defined time (e.g., 30 minutes to 24 hours).[5]

-

-

Purification:

-

Recover the solid product by centrifugation (e.g., at 10,000 rpm for 10 minutes).[5]

-

Wash the product with water and ethanol.

-

-

Drying:

-

Dry the final product under vacuum.

-

Biomimetic Mineralization

Biomimetic mineralization is a powerful technique for encapsulating and protecting sensitive biomacromolecules like proteins and RNA within an this compound nanoparticle shell.[1][2][3][7] This process involves the formation of the nanoparticles in situ around the biomolecule in a mildly acidic aqueous environment (e.g., pH 4.8), which helps to preserve the structure and function of the cargo.[1][4]

Experimental Protocol: Biomimetic Mineralization for Protein Encapsulation

-

Biomolecule Solution:

-

Prepare a solution of the protein to be encapsulated (e.g., Bovine Serum Albumin - BSA) in a suitable buffer.

-

-

Mineralization:

-

Purification:

-

Separate the nanoparticles from the solution via centrifugation.

-

Wash the particles to remove any unencapsulated protein and excess precursors.

-

-

Optional Lipid Coating:

Characterization of this compound Nanoparticles

A thorough characterization of this compound nanoparticles is crucial to ensure their quality, stability, and suitability for the intended application. The following are key characterization techniques and the typical data obtained.

Size and Morphology

The size and shape of Fe-fum NPs are critical parameters that influence their biological interactions.

-

Dynamic Light Scattering (DLS): Used to determine the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.[1]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Provide direct visualization of the nanoparticle morphology (e.g., spherical) and allow for the measurement of the core particle size.[4][5]

Surface Charge

The surface charge, quantified as the zeta potential, affects the stability of the nanoparticle dispersion and their interaction with biological membranes.

-

Zeta Potential Measurement: Typically performed using DLS instrumentation. Lipid-coated Fe-fum NPs often exhibit a negative zeta potential.[1][4]

Crystalline Structure and Chemical Composition

These analyses confirm the formation of the desired this compound material and can provide information about its crystallinity.

-

X-ray Diffraction (XRD): Used to determine the crystal structure of the nanoparticles. This compound nanoparticles synthesized by room-temperature precipitation are often amorphous in nature.[1][4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of fumarate ligands and can be used to verify the successful encapsulation of biomolecules by identifying characteristic amide bands.[1][4]

Drug Loading and Release

For drug delivery applications, quantifying the amount of encapsulated drug and its release profile is essential.

-

Quantification of Encapsulated Proteins: Can be assessed by disintegrating the nanoparticles and using a protein quantification assay like the bicinchoninic acid (BCA) assay.[7]

-

In Vitro Release Studies: Performed to understand the release kinetics of the encapsulated cargo under different physiological conditions (e.g., pH).

Quantitative Data Summary

The following tables summarize quantitative data reported in the literature for this compound nanoparticles.

Table 1: Physicochemical Properties of this compound Nanoparticles

| Parameter | Value | Synthesis Method | Reference |

| Average Size (SEM) | 30 nm | Biomimetic Mineralization | [4] |

| Hydrodynamic Diameter (DLS) | 220 nm (uncoated) | Biomimetic Mineralization | [1][4] |

| Hydrodynamic Diameter (DLS) | ~70 nm (lipid-coated) | Biomimetic Mineralization | [1][4] |

| Hydrodynamic Diameter (DLS) | ~200 nm (BSA-loaded) | Biomimetic Mineralization | [1] |

| Zeta Potential | -33 mV (lipid-coated, no protein) | Biomimetic Mineralization | [1][4] |

| Zeta Potential | Slightly increased with protein incorporation | Biomimetic Mineralization | [1][4] |

| Particle Size | <100 nm | Microwave-assisted hydrothermal | [5] |

| Particle Size | ~200 nm | Hydro-solvothermal | [5] |

Table 2: Protein Loading Capacity in Biomimetically Mineralized Fe-fum NPs

| Protein | Loading Capacity | Notes | Reference |

| Cas9 | 7.8% | Significantly higher than ZIF nanoparticles | [1][4] |

Visualizing Workflows and Pathways

Diagrams illustrating the synthesis and characterization workflows, as well as relevant biological pathways, can aid in understanding the processes involved.

References

- 1. Biomimetic Mineralization of Iron-Fumarate Nanoparticles for Protective Encapsulation and Intracellular Delivery of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound nanoparticles as carriers for functional biomacromolecules [edoc.ub.uni-muenchen.de]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. nanoient.org [nanoient.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Iron(II) Fumarate versus Iron(III) Compounds in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron is a critical mineral for numerous biological functions, yet its deficiency remains a global health challenge. Oral iron supplementation is the frontline strategy for treatment, primarily utilizing two forms of iron: ferrous (Fe²⁺) and ferric (Fe³⁺). While the user query specified a comparison between iron(II) fumarate and iron(III) fumarate, it is crucial to note that iron(III) fumarate is not a common or well-characterized compound in pharmaceutical or biological research. This guide, therefore, provides a technically robust comparison between the widely used iron(II) fumarate (ferrous fumarate) and representative iron(III) (ferric) compounds , such as ferric citrate and iron polymaltose complex. This document delineates the fundamental differences in their chemical properties, absorption mechanisms, bioavailability, and safety profiles, supported by quantitative data, experimental methodologies, and pathway visualizations to inform research and drug development.

Physicochemical Properties

The oxidation state and solubility of an iron compound are primary determinants of its absorption and interaction within the gastrointestinal (GI) tract. Ferrous (Fe²⁺) salts and ferric (Fe³⁺) complexes exhibit distinct physicochemical characteristics.

Ferrous fumarate is the iron(II) salt of fumaric acid, appearing as a reddish-orange powder.[1][2] It is slightly soluble in water.[2][3][4][5] In contrast, ferric compounds used for supplementation are often complexes, such as ferric citrate or iron polymaltose complex (IPC).[6][7][8] Ferric citrate's solubility is moderate in water, while IPC is a stable, non-ionic macromolecular complex.[9][10]

Table 1: Comparative Physicochemical Properties

| Property | Iron(II) Fumarate | Representative Iron(III) Compounds |

| Common Name | Ferrous Fumarate | Ferric Citrate, Iron Polymaltose Complex (IPC) |

| Chemical Formula | C₄H₂FeO₄[1][2] | C₆H₅FeO₇ (Citrate)[10][11][12], Complex (IPC) |

| Molar Mass | 169.90 g/mol [1][2] | 244.94 g/mol (Citrate)[10][12] |

| Elemental Iron Content | ~33%[1][2][4] | Varies; ~30% w/w in IPC[6] |

| Oxidation State | Fe²⁺ (Ferrous) | Fe³⁺ (Ferric) |

| Appearance | Reddish-orange/brown powder[1][2][3][4] | Greenish/red-brown powder (Citrate)[10], Brown powder (IPC)[6][13] |

| Solubility in Water | Slightly soluble (0.14 g/100 mL at 25°C)[3][5] | Moderately soluble (Citrate)[10], Soluble (Ammonium Citrate)[14] |

Mechanisms of Intestinal Iron Absorption

The absorption pathways for ferrous and ferric iron are fundamentally different. Ferrous iron is directly absorbed, whereas ferric iron must first be reduced.

3.1 Ferrous (Fe²⁺) Iron Absorption Non-heme Fe²⁺ is the more readily absorbed form of iron.[15] Its primary absorption occurs in the duodenum and proximal jejunum.[16][17] The key transporter responsible for the apical uptake of Fe²⁺ into the enterocyte is the Divalent Metal Transporter 1 (DMT1) .[16][17][18][19] Once inside the enterocyte, iron can be stored within the protein ferritin or transported across the basolateral membrane into circulation via the transporter ferroportin .[16]

3.2 Ferric (Fe³⁺) Iron Absorption Dietary non-heme iron is predominantly in the insoluble ferric (Fe³⁺) state at physiological pH.[16][20] For absorption to occur, Fe³⁺ must be reduced to Fe²⁺. This reduction is accomplished by the ferric reductase enzyme, duodenal cytochrome B (Dcytb) , located on the brush border of enterocytes.[16][18][19][21] This process is enhanced by the low pH of gastric acid and the presence of reducing agents like ascorbic acid (Vitamin C).[15][16] Once reduced to Fe²⁺, the iron follows the same DMT1-mediated pathway for cellular uptake.[18][21]

Some complexed ferric compounds, like iron polymaltose, are absorbed via a controlled, active mechanism that minimizes the release of free iron.[8][9][22]

Bioavailability and Clinical Efficacy

Bioavailability of oral iron is a critical factor for its efficacy. Ferrous salts are generally considered to have higher bioavailability than ferric salts.[23] Studies indicate that the bioavailability of ferric preparations can be 3 to 4 times lower than that of conventional ferrous sulfate.[23]

However, the formulation plays a significant role. One study comparing ferrous fumarate and ferrous sulfate in non-anemic women, infants, and young children found no significant difference in iron absorption between the two.[24][25] The mean iron absorption from ferrous fumarate versus ferrous sulfate was 17.5% vs 20.5% in women, 7.0% vs 7.2% in infants, and 6.3% vs 5.9% in young children.[24][25] Conversely, another study in Mexican preschoolers found that ferrous sulfate had significantly higher bioavailability (7.9%) compared to ferrous fumarate (2.43%).[[“]]

Ferric compounds like iron polymaltose complex (IPC) are designed for controlled release, which may result in bioavailability comparable to ferrous salts under certain conditions, particularly when iron stores are low.[9][23]

Table 2: Summary of Comparative Bioavailability Studies

| Study Population | Iron(II) Fumarate Absorption | Iron(III) Compound Absorption | Key Finding | Reference |

| Non-anemic women | 17.5% | N/A (Compared to Ferrous Sulfate: 20.5%) | No significant difference vs. Ferrous Sulfate | [24][25] |

| Non-anemic infants | 7.0% | N/A (Compared to Ferrous Sulfate: 7.2%) | No significant difference vs. Ferrous Sulfate | [24][25] |

| General Comparison | Good (10-15%) | 3-4 times less than ferrous salts | Ferrous salts generally have higher bioavailability | [23] |

| Anemic Patients | Median Hb increased from 10.3 to 12.5 g/dL | N/A (Compared to IPC) | Ferrous fumarate effectively raised hemoglobin levels | [23] |

Safety, Tolerability, and Oxidative Stress

A major limitation of oral iron therapy is the high incidence of gastrointestinal side effects, including nausea, constipation, diarrhea, and abdominal pain.[23][27][28][29] These effects are often dose-dependent and are a primary cause of non-adherence to treatment.[30]

5.1 Gastrointestinal Side Effects Ferrous salts, including ferrous fumarate, are frequently associated with a higher incidence of GI side effects compared to some newer ferric formulations.[27][30] This is attributed to the presence of free, unbound ferrous ions in the GI lumen. A systematic review reported adverse event incidences of 47% for ferrous fumarate and 32.3% for ferrous sulfate.[30] In contrast, newer formulations like ferric citrate and liposomal iron are reported to have improved GI tolerability.[27] Iron polymaltose complex is also designed to minimize free iron release, leading to fewer GI issues.[22]

Table 3: Comparative Incidence of Gastrointestinal Adverse Events

| Adverse Event | Ferrous Fumarate Frequency | Ferrous Sulfate Frequency | Ferric Compound Frequency | Reference |

| Overall GI Events | 44.8% | 31.6% (conventional) | 7.0% (Iron Protein Succinylate) | [23] |

| Constipation | High incidence reported | 12% | Lower with Ferric Citrate | [27] |

| Nausea | High incidence reported | 11% | Lower with Ferric Citrate | [27] |

| Diarrhea | High incidence reported | 8% | Lower with Ferric Citrate | [27] |

5.2 Oxidative Stress Unabsorbed ferrous iron is highly reactive and can catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction.[16] This can lead to oxidative stress in the GI mucosa, potentially causing inflammation and damage.[31][32][33][34] Studies have shown that even a single clinical dose of ferrous sulfate can induce oxidative damage in healthy individuals.[31] Co-supplementation with Vitamin C, while enhancing absorption, can exacerbate this pro-oxidant effect.[31][34] Ferric complexes that control iron release are designed to mitigate this oxidative potential.

Experimental Protocols

6.1 In Vitro Iron Bioavailability: Caco-2 Cell Model The Caco-2 cell bioassay is a widely used in vitro model to estimate iron bioavailability.[35][36] Human epithelial colorectal adenocarcinoma cells (Caco-2) are cultured to form a differentiated monolayer that mimics the intestinal barrier.[37][38]

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto semipermeable inserts in a trans-well plate system and cultured for ~21 days to allow for differentiation into a polarized monolayer.[38] Monolayer integrity is confirmed by measuring transepithelial electrical resistance (TEER).[38]

-

In Vitro Digestion: The iron compound (e.g., ferrous fumarate) is subjected to a simulated gastric digestion (low pH, pepsin) followed by intestinal digestion (neutral pH, pancreatin, bile salts).[35]

-

Cell Exposure: The digest is applied to the apical side of the Caco-2 cell monolayer.

-

Incubation: Cells are incubated for a defined period (e.g., 2-24 hours).

-

Quantification: Iron uptake is quantified. The most common method is to measure the formation of intracellular ferritin, an iron storage protein, via ELISA.[35] Ferritin concentration is proportional to the amount of iron taken up by the cells.[35] Alternatively, transepithelial transport can be measured by quantifying iron in the basolateral chamber, often using radioisotopes (e.g., ⁵⁵Fe, ⁵⁹Fe) or mass spectrometry.[39]

6.2 In Vivo Clinical Trial Protocol Outline A double-blind, randomized, placebo-controlled trial is the gold standard for comparing the efficacy and tolerability of different iron formulations.[40]

Methodology:

-

Study Design: A multi-arm, parallel-group, randomized, double-blind design.[40] Arms could include: Placebo, Iron(II) Fumarate (e.g., 60 mg elemental iron/day), and an Iron(III) Compound (e.g., 60 mg elemental iron/day).

-

Participant Recruitment: Recruit subjects with diagnosed iron deficiency or iron-deficiency anemia based on defined hemoglobin and serum ferritin thresholds.[41] Exclude individuals with conditions that could interfere with iron absorption or metabolism.[42]

-

Randomization and Blinding: Participants are randomly assigned to a treatment group. Both participants and investigators are blinded to the treatment allocation.

-

Intervention: Participants consume the assigned supplement daily for a specified duration (e.g., 8-12 weeks).

-

Primary Outcomes:

-

Efficacy: Change in hemoglobin and serum ferritin from baseline to end-of-study.

-

Tolerability: Incidence and severity of self-reported GI side effects, captured via a validated questionnaire.

-

-

Secondary Outcomes: Markers of oxidative stress (e.g., fecal calprotectin, plasma malondialdehyde), changes in the gut microbiome, and transferrin saturation.[40]

-

Statistical Analysis: Appropriate statistical tests (e.g., ANCOVA, logistic regression) are used to compare outcomes between groups, adjusting for baseline values.

Conclusion for Drug Development

The choice between ferrous and ferric iron for supplementation involves a critical trade-off between bioavailability and tolerability.

-

Iron(II) Fumarate: Offers high elemental iron content and generally good bioavailability, making it an effective and cost-efficient option for repleting iron stores.[43] However, its clinical utility is often hampered by a high incidence of gastrointestinal side effects, which can lead to poor patient adherence.[23][30] The potential for inducing oxidative stress is also a significant concern.[31][32]

-

Iron(III) Compounds: Newer ferric formulations, particularly complexed forms like IPC or salts like ferric citrate, are developed to improve tolerability.[22][27] They achieve this by controlling the release of iron in the GI tract, thereby minimizing the concentration of free, reactive iron that causes mucosal irritation and oxidative stress. While their bioavailability may be inherently lower or require specific absorption mechanisms, their superior side effect profile can lead to better overall therapeutic outcomes due to improved patient compliance.

For drug development professionals, future innovation lies in optimizing this balance. Strategies include the development of novel ferric complexes, liposomal or nanoparticle delivery systems, and formulations that promote absorption through alternative pathways, thereby maximizing efficacy while ensuring patient safety and adherence.

References

- 1. Iron(II) fumarate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Ferrous Fumarate FCC [chem-lygzhhg.com]

- 4. Ferrous fumarate | 141-01-5 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. cphi-online.com [cphi-online.com]

- 7. Iron(III) citrate - Wikipedia [en.wikipedia.org]

- 8. Iron polymaltose - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. wbcil.com [wbcil.com]

- 11. Ferric citrate | C6H5FeO7 | CID 61300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ferric Citrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. Iron Polymaltose Complex Manufacturers, with SDS [mubychem.com]

- 14. FERRIC AMMONIUM CITRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. gpnotebook.com [gpnotebook.com]

- 16. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. teachmephysiology.com [teachmephysiology.com]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. Iron from the gut: the role of divalent metal transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. books.rsc.org [books.rsc.org]

- 22. wbcil.com [wbcil.com]

- 23. Ferrous versus Ferric Oral Iron Formulations for the Treatment of Iron Deficiency: A Clinical Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ovid.com [ovid.com]

- 25. researchgate.net [researchgate.net]

- 26. consensus.app [consensus.app]

- 27. droracle.ai [droracle.ai]

- 28. mdpi.com [mdpi.com]

- 29. Are Iron Supplements Right for You? [verywellhealth.com]

- 30. Ferrous Sulfate Supplementation Causes Significant Gastrointestinal Side-Effects in Adults: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Iron supplements: the quick fix with long-term consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Oral iron supplementation leads to oxidative imbalance in anemic women: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. youtube.com [youtube.com]

- 34. researchgate.net [researchgate.net]

- 35. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. The use of caco-2 cells to estimate fe absorption in humans--a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. nutriweb.org.my [nutriweb.org.my]

- 38. enamine.net [enamine.net]

- 39. Iron absorption by CaCo 2 cells cultivated in serum-free medium as in vitro model of the human intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. Safe and effective delivery of supplemental iron to healthy older adults: The double-blind, randomized, placebo-controlled trial protocol of the Safe Iron Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Iron Supplementation for Iron-Deficiency Anemia · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]

- 42. ClinicalTrials.gov [clinicaltrials.gov]

- 43. droracle.ai [droracle.ai]

Cellular Mechanism of Action of Iron Fumarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron fumarate, a widely utilized oral iron supplement, plays a critical role in the management of iron deficiency anemia. Its therapeutic efficacy is contingent upon a series of intricate cellular processes governing its absorption, transport, and metabolic fate. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underpinning the action of this compound. We delve into the dual pathways of its intestinal absorption—canonical transport via Divalent Metal Transporter 1 (DMT1) and a more recently elucidated clathrin-mediated endocytosis route. The subsequent intracellular trafficking, storage within ferritin, and export mediated by ferroportin are discussed in detail. This guide further presents a compilation of quantitative data on cellular iron uptake and protein expression, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Iron is an indispensable element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. Iron deficiency remains a global health challenge, and oral iron supplementation, with compounds such as this compound, is a primary therapeutic strategy. This compound, the ferrous salt of fumaric acid, is valued for its relatively high bioavailability. Understanding its mechanism of action at the cellular level is paramount for optimizing existing therapies and developing novel iron supplementation strategies. This guide will explore the multifaceted journey of iron from this compound as it traverses the intestinal epithelium and is integrated into the body's iron economy.

Intestinal Absorption of this compound

The absorption of iron from ferrous fumarate primarily occurs in the duodenum and upper jejunum of the small intestine.[1] It is a highly regulated process involving two principal pathways:

DMT1-Mediated Transport

The canonical pathway for non-heme iron absorption involves the Divalent Metal Transporter 1 (DMT1), a transmembrane protein located on the apical membrane of enterocytes.[1][2] Iron from ferrous fumarate, which is in the ferrous (Fe²⁺) state, is a direct substrate for DMT1.[1][3]

The process can be summarized as follows:

-

Dissociation: In the acidic environment of the stomach and proximal duodenum, ferrous fumarate dissociates, releasing ferrous ions (Fe²⁺).[1]

-

Transport: DMT1 facilitates the transport of Fe²⁺ across the apical membrane into the enterocyte cytoplasm.[1][2]

Clathrin-Mediated Endocytosis

Recent evidence suggests an alternative pathway for this compound absorption involving clathrin-mediated endocytosis.[3][4] This mechanism, traditionally associated with the uptake of larger molecules, has been shown to contribute to the internalization of iron from ferrous fumarate in intestinal cell lines.[3][4][5] This pathway is independent of DMT1 and provides an additional route for cellular iron acquisition.

Intracellular Iron Trafficking and Metabolism

Once inside the enterocyte, the absorbed iron enters the labile iron pool, a chelatable and redox-active pool of intracellular iron. From here, it has several fates:

-

Utilization: Iron can be utilized by the cell for its own metabolic needs, such as incorporation into iron-containing enzymes.[1]

-

Storage: Excess iron is sequestered within the protein ferritin, a spherical nanocage that can store thousands of iron atoms in a non-toxic ferric (Fe³⁺) form.[1] This storage mechanism is crucial for preventing iron-induced oxidative stress.

-

Export: Iron destined for systemic circulation is exported from the enterocyte across the basolateral membrane by the iron exporter protein, ferroportin.[1] The exported ferrous iron is then oxidized to ferric iron by the ferroxidase hephaestin and binds to transferrin for transport in the bloodstream to various tissues, including the bone marrow for erythropoiesis.[1]

Regulation of Iron Absorption

Cellular iron homeostasis is tightly regulated to prevent both deficiency and overload. Key regulatory mechanisms include:

-

Iron Regulatory Proteins (IRPs) and Iron Responsive Elements (IREs): The IRP/IRE system is a post-transcriptional regulatory network that controls the expression of proteins involved in iron metabolism, including DMT1, ferritin, and the transferrin receptor.[6] When cellular iron levels are low, IRPs bind to IREs on the mRNAs of these proteins, leading to increased DMT1 and transferrin receptor expression (enhancing iron uptake) and decreased ferritin expression (releasing stored iron). Conversely, when iron levels are high, IRPs do not bind to IREs, resulting in decreased iron uptake and increased iron storage.

-

Hepcidin: This liver-produced hormone is the master regulator of systemic iron homeostasis.[1][7] Hepcidin binds to ferroportin, inducing its internalization and degradation.[8] This action traps iron within enterocytes and macrophages, thereby reducing iron absorption into the bloodstream. Hepcidin expression is induced by high iron levels and inflammation and suppressed by iron deficiency and increased erythropoietic demand.

Quantitative Data

The following tables summarize quantitative data from studies investigating the cellular effects of this compound and other iron compounds.

Table 1: Effect of DMT1 Silencing and Endocytosis Inhibition on Ferritin Levels in Hutu-80 Cells

| Treatment Condition | Ferritin L Production (% of Control) | Reference |

| DMT1 Silencing + 0.5 mM Ferrous Fumarate (24h) | 40% ± 11% | [4][5] |

| Clathrin Inhibition + 0.5 mM Ferrous Fumarate (1h, post-confluent) | 39% ± 10% | [4][5] |

| Clathrin Inhibition + 0.5 mM Ferrous Fumarate (1h, non-confluent) | 63% ± 9% | [4][5] |

Table 2: Effect of Iron Treatment on DMT1 and Ferroportin (IREG1) mRNA Expression in Caco-2 Cells

| Treatment Condition | DMT1 mRNA (% of Control) | Ferroportin (IREG1) mRNA (% of Control) | Transferrin Receptor mRNA (% of Control) | Reference |

| 200 µM Ferric Nitrilotriacetic Acid (72h) | 43% | 48% | 20% | [9][10] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of iron compounds on cultured cells.

Materials:

-

96-well plates

-

Cell culture medium

-

This compound solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Cellular Iron Uptake Assay (Ferritin Measurement)

This protocol measures the intracellular iron concentration by quantifying the iron storage protein, ferritin.

Materials:

-

6-well plates

-

Cell culture medium

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

Ferritin ELISA kit

Procedure:

-

Seed Caco-2 cells in 6-well plates and grow to confluence.

-

Treat the cells with this compound at the desired concentration and for the specified time.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells with 200-300 µL of cell lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the total protein concentration using a BCA assay.

-

Quantify the ferritin concentration in the cell lysate using a commercial ferritin ELISA kit, following the manufacturer's instructions.

-

Normalize the ferritin concentration to the total protein concentration to determine the amount of ferritin per milligram of cell protein.

Western Blotting for Ferritin and Transferrin Receptor

This protocol is used to determine the protein expression levels of ferritin and transferrin receptor.

Materials:

-

Cell lysates (prepared as in section 6.2)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-ferritin, anti-transferrin receptor, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100-150V until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ferritin at 1:1000 to 1:6000 dilution[7][11], anti-transferrin receptor at 1:1000 dilution[12]) in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control such as β-actin.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key cellular pathways and experimental workflows related to the action of this compound.

Caption: Cellular uptake and trafficking of iron from this compound.

Caption: Experimental workflow for Western Blotting.

Caption: Clathrin-mediated endocytosis of this compound.

Conclusion

The cellular mechanism of action of this compound is a sophisticated process involving multiple pathways and regulatory networks. While the DMT1-mediated pathway has been well-established, the recognition of clathrin-mediated endocytosis as a parallel route for iron uptake provides new avenues for research and therapeutic development. A thorough understanding of these mechanisms, facilitated by the experimental protocols and data presented in this guide, is essential for scientists and researchers working to address the global challenge of iron deficiency. Future investigations should aim to further elucidate the interplay between these two absorption pathways and the precise regulatory signals that govern them in response to varying iron statuses and dietary conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. Uptake of iron from ferrous fumarate can be mediated by clathrin-dependent endocytosis in Hutu-80 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]

- 7. Ferritin heavy chain antibody (11682-1-AP) | Proteintech [ptglab.com]

- 8. Clathrin-Independent Pathways of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iron treatment downregulates DMT1 and IREG1 mRNA expression in Caco-2 cells. | Semantic Scholar [semanticscholar.org]

- 10. Iron treatment downregulates DMT1 and IREG1 mRNA expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ferritin Polyclonal Antibody (PA1-29381) [thermofisher.com]

- 12. Transferrin/TF antibody (17435-1-AP) | Proteintech [ptglab.com]

A Comprehensive Technical Guide to the In Vivo Bioavailability and Absorption Pathways of Iron Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo bioavailability and absorption mechanisms of iron fumarate, a widely used iron salt for the treatment and prevention of iron deficiency anemia. The following sections detail the quantitative aspects of its absorption, the intricate cellular and systemic pathways governing its uptake, and the experimental methodologies employed to elucidate these processes.

Quantitative Bioavailability of this compound

The bioavailability of this compound is a critical parameter in determining its efficacy as an iron supplement. Numerous in vivo studies, primarily employing stable isotope techniques, have quantified its absorption in various human populations. The data consistently demonstrates that this compound is a bioavailable source of non-heme iron, with its absorption being comparable to that of ferrous sulfate, the most commonly used iron salt.

Table 1: Comparative Bioavailability of this compound and Ferrous Sulfate in Humans

| Population | Iron Compound | Dose (mg Fe) | Mean Absorption (%) | Relative Bioavailability (%) | Reference |

| Non-anemic Women | Ferrous Fumarate | 4 | 17.5 | 86 | [1] |

| Ferrous Sulfate | 4 | 20.5 | [1] | ||

| Non-anemic Infants (6-24 months) | Ferrous Fumarate | 2.5 | 7.0 | 97 | [1] |

| Ferrous Sulfate | 2.5 | 7.2 | [1] | ||

| Non-anemic Young Children (2-5 years) | Ferrous Fumarate | 2.5 | 6.3 | 106 | [1] |

| Ferrous Sulfate | 2.5 | 5.9 | [1] | ||

| Adult Women | Ferrous Fumarate | 5 | 3.0 | 97 | [2] |

| Ferrous Sulfate | 5 | 3.1 | [2] |

Table 2: Influence of Iron Status and Enhancers on this compound Absorption

| Population | Intervention | Iron Dose (mg) | Mean Absorption (%) | Key Finding | Reference |

| Infants with Iron Deficiency Anemia (IDA) | Microencapsulated Ferrous Fumarate | 30 or 45 | 8.25 | Absorption is significantly up-regulated in IDA. | [3] |

| Infants with Iron Deficiency (ID) | Microencapsulated Ferrous Fumarate | 30 or 45 | 4.48 | Lower absorption compared to IDA infants. | [3] |

| Iron-Sufficient Infants | Microencapsulated Ferrous Fumarate | 30 or 45 | 4.65 | Similar absorption to ID infants. | [3] |

| Adult Women | Ferrous Fumarate + Ascorbic Acid (4:1 molar ratio) | 5 | 10.4 | Ascorbic acid significantly enhances absorption. | [2] |

| Adult Women | Ferrous Fumarate alone | 5 | 6.3 | Baseline absorption without enhancer. | [2] |

| Iron-depleted Women | Ferrous Fumarate + 15g GOS | 14 | 20.3 (median) | Galacto-oligosaccharides may enhance absorption, especially in iron-deficient individuals. | [4] |

| Iron-depleted Women | Ferrous Fumarate alone | 14 | 15.6 (median) | Baseline absorption. | [4] |

In Vivo Absorption Pathways of this compound

The absorption of iron from this compound follows the well-established pathway for non-heme iron. This process occurs predominantly in the duodenum and upper jejunum and is tightly regulated by a sophisticated network of transport proteins and signaling molecules.

Upon oral ingestion, ferrous fumarate dissolves in the acidic environment of the stomach, releasing ferrous ions (Fe²⁺).[4] These ions then traverse the intestinal lumen to the apical membrane of enterocytes, where the primary steps of absorption take place.

The key molecular players in this process are:

-

Divalent Metal Transporter 1 (DMT1): Located on the apical membrane of enterocytes, DMT1 is the principal transporter responsible for the uptake of ferrous iron from the intestinal lumen into the cell.[5][6] Its expression is upregulated in states of iron deficiency to enhance iron absorption.[7]

-

Ferroportin (FPN1): Situated on the basolateral membrane of enterocytes, ferroportin is the sole known iron exporter, responsible for transferring intracellular iron into the bloodstream.[5][6]

-

Hephaestin: A ferroxidase located on the basolateral membrane, hephaestin oxidizes the exported ferrous iron (Fe²⁺) to its ferric form (Fe³⁺). This conversion is necessary for iron to bind to transferrin for transport in the circulation.

-

Transferrin: The primary iron-transport protein in the blood, transferrin delivers iron to various tissues, particularly the bone marrow for erythropoiesis.

-

Hepcidin: A peptide hormone synthesized by the liver, hepcidin is the master regulator of systemic iron homeostasis.[8][9] It controls iron absorption by binding to ferroportin, inducing its internalization and degradation, thereby trapping iron within the enterocytes and reducing its entry into the circulation.[10] Hepcidin expression is increased in response to high iron stores and inflammation, and decreased in iron deficiency and hypoxia.[8]

Cellular pathway of this compound absorption.

Experimental Protocols for Assessing this compound Bioavailability

The quantification of this compound bioavailability in vivo relies on sophisticated and highly controlled experimental designs. The gold standard method involves the use of stable isotopes of iron.

Stable Isotope (Erythrocyte Incorporation) Method

This method directly measures the amount of iron from an oral dose that is absorbed and incorporated into newly formed red blood cells.

Principle: A known amount of this compound labeled with a stable isotope of iron (e.g., ⁵⁷Fe or ⁵⁸Fe) is administered orally. After a period that allows for erythropoiesis (typically 14 days), a blood sample is taken. The enrichment of the stable isotope in the hemoglobin of red blood cells is measured using mass spectrometry. This enrichment, relative to the administered dose and the total circulating iron pool, allows for the calculation of the percentage of iron absorbed.[11][12]

Detailed Methodology:

-

Subject Recruitment and Baseline Measurements:

-

Isotope Administration:

-

Prepare an oral dose of this compound intrinsically labeled with a stable isotope (e.g., 2.5-5 mg of ⁵⁷Fe-ferrous fumarate).[1][2]

-

Administer the labeled this compound with a standardized meal or beverage to control for dietary enhancers and inhibitors.[1]

-

For studies assessing relative bioavailability, a reference compound (e.g., ferrous sulfate labeled with a different isotope, such as ⁵⁸Fe) can be co-administered or given on a separate occasion in a crossover design.[1]

-

In some protocols, a third, intravenously administered iron isotope (e.g., ⁵⁸Fe as ferrous citrate) is given to correct for the fraction of absorbed iron that is not incorporated into erythrocytes.[3]

-

-

Sample Collection and Analysis:

-

Collect a venous blood sample 14 days after the administration of the stable isotope.[1][2]

-

Isolate red blood cells and extract hemoglobin.

-

Measure the isotopic composition of iron in the hemoglobin using inductively coupled plasma mass spectrometry (ICP-MS) or thermal ionization mass spectrometry (TIMS).[3]

-

-

Calculation of Iron Absorption:

-

Calculate the total amount of circulating iron based on blood volume and hemoglobin concentration.

-

Determine the amount of the stable isotope incorporated into the total circulating iron pool.

-

Fractional iron absorption (%) is calculated as the amount of incorporated isotope divided by the total amount of the administered isotope, adjusted for baseline enrichment and, if applicable, the intravenous tracer.[11]

-

Experimental workflow for the stable isotope method.

In Vitro Caco-2 Cell Model

While not an in vivo method, the Caco-2 cell model is a widely used and valuable in vitro tool for screening the bioavailability of iron compounds and the effects of dietary factors, providing data that often correlates well with human absorption studies.[13]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocyte-like cells. These cells express the necessary machinery for iron uptake, including DMT1. The amount of iron taken up by the cells from a test substance is quantified, often by measuring the formation of intracellular ferritin, an iron storage protein.[13]

Detailed Methodology:

-

Cell Culture and Differentiation:

-

Culture Caco-2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

-

Seed cells onto permeable supports (e.g., Transwell inserts) and allow them to differentiate for approximately 21 days to form a confluent, polarized monolayer.

-

-

In Vitro Digestion of this compound:

-

Simulate gastric and intestinal digestion of the this compound-containing sample. This typically involves incubation with pepsin at a low pH, followed by pancreatin and bile salts at a neutral pH.

-

-

Iron Uptake Assay:

-

Apply the digested sample to the apical side of the Caco-2 cell monolayer.

-

Incubate for a defined period (e.g., 2-24 hours) to allow for iron uptake.

-

Include appropriate controls, such as a standard iron salt (e.g., ferrous sulfate) and blanks (cells with no added iron).

-

-

Quantification of Iron Uptake:

-

After incubation, thoroughly wash the cell monolayer to remove any surface-bound iron.

-

Lyse the cells to release intracellular components.

-

Quantify the amount of iron taken up by measuring the concentration of ferritin in the cell lysate using an enzyme-linked immunosorbent assay (ELISA).[13] The amount of ferritin formed is proportional to the amount of iron absorbed by the cells.

-

Signaling Pathways and Regulation

The absorption of iron from this compound is not a passive process but is intricately regulated by systemic signals that reflect the body's iron status.

Systemic regulation of iron absorption.

This guide provides a foundational understanding of the in vivo bioavailability and absorption of this compound. For researchers and drug development professionals, a thorough comprehension of these quantitative data, experimental protocols, and regulatory pathways is essential for the design of effective iron supplementation strategies and the development of novel iron-based therapeutics.

References

- 1. A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cambridge.org [cambridge.org]

- 3. Determination of iron absorption from intrinsically labeled microencapsulated ferrous fumarate (sprinkles) in infants with different iron and hematologic status by using a dual-stable-isotope method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of iron absorption from ferrous fumarate with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DMT1 and FPN1 expression during infancy: developmental regulation of iron absorption | SLU publication database (SLUpub) [publications.slu.se]

- 6. DMT1 and FPN1 expression during infancy: developmental regulation of iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression of the duodenal iron transporters divalent-metal transporter 1 and ferroportin 1 in iron deficiency and iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of iron metabolism by hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hepcidin--a regulator of intestinal iron absorption and iron recycling by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hepcidin Regulation of Iron Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Erythrocyte incorporation of ingested 58-iron by infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Elemental Iron Content and Calculation in Iron Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the elemental iron content in iron fumarate, including methods for its calculation and experimental determination. It is intended for researchers, scientists, and professionals involved in drug development and formulation who require precise and accurate information on this widely used iron supplement.

Physicochemical Properties of this compound

Iron (II) fumarate, also known as ferrous fumarate, is the iron (II) salt of fumaric acid. It is a reddish-orange powder commonly used in the treatment and prevention of iron deficiency anemia due to its high iron content and good bioavailability.

| Property | Value | Reference |

| Chemical Formula | C₄H₂FeO₄ | [1][2] |

| Molecular Weight | 169.90 g/mol | [3][4][5][6][7] |

| Appearance | Reddish-orange powder | [1][2] |

| Elemental Iron Content | Approximately 32.87% - 33% | [1][2][3][8][9] |

Calculation of Elemental Iron Content

The amount of elemental iron in a given mass of this compound can be calculated using a straightforward formula. This calculation is crucial for accurate dosage formulation and for comparing the iron content across different iron salts.

The Calculation Formula

The elemental iron content is determined by the ratio of the atomic weight of iron to the molecular weight of this compound.

Elemental Iron (%) = (Atomic Weight of Fe / Molecular Weight of C₄H₂FeO₄) x 100

Given:

-

Atomic weight of Iron (Fe) ≈ 55.845 g/mol

-

Molecular weight of this compound (C₄H₂FeO₄) ≈ 169.90 g/mol

Therefore: Elemental Iron (%) ≈ (55.845 / 169.90) x 100 ≈ 32.87%

For practical purposes in formulation, the following simplified calculation is used:

Mass of Elemental Iron = Mass of this compound x 0.3287

For example, a 300 mg tablet of pure this compound will contain approximately 98.6 mg of elemental iron.[1][2]

Calculation Workflow

The following diagram illustrates the logical workflow for calculating the elemental iron content from a given mass of this compound.

References

- 1. Cellular iron uptake, trafficking and metabolism: Key molecules and mechanisms and their roles in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Molecular mechanisms involved in intestinal iron absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract [termedia.pl]

- 7. Increased DMT1 and FPN1 expression with enhanced iron absorption in ulcerative colitis human colon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. teachmephysiology.com [teachmephysiology.com]

- 9. scielo.br [scielo.br]

Unveiling the Solid-State Architecture of Iron Fumarate: A Technical Guide to its Crystalline Structure and Polymorphic Landscape

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to provide researchers, scientists, and drug development professionals with an in-depth understanding of the crystalline structure and potential polymorphism of iron(II) fumarate. This document addresses a critical knowledge gap in the solid-state chemistry of this widely used active pharmaceutical ingredient (API), offering a foundational resource for formulation development, quality control, and regulatory compliance.

Iron(II) fumarate, a cornerstone in the treatment of iron-deficiency anemia, exists as a crystalline solid. Its three-dimensional structure is a coordination polymer where iron(II) ions are linked by fumarate anions. The carboxyl groups of the fumarate act as bidentate ligands, creating a polymeric network. While a specific crystal structure is referenced in the Inorganic Crystal Structure Database (ICSD), detailed public access to its full crystallographic data, including unit cell parameters and space group, remains limited. The primary known form is associated with the ICSD PDF number 23-1730.[1][2]

Currently, the scientific literature does not provide evidence of distinct polymorphic forms of iron(II) fumarate. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physicochemical properties of an API, including its solubility, stability, and bioavailability. The absence of reported polymorphs does not preclude their existence. It is plausible that different crystallization conditions could yield alternative packing arrangements of the iron fumarate polymer. Therefore, comprehensive polymorph screening is a crucial step in the robust development of any drug product containing this API.

This guide outlines the key experimental techniques and methodologies required to thoroughly characterize the crystalline form of this compound and to screen for potential polymorphs.

Key Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization of the solid-state properties of this compound.

| Analytical Technique | Information Provided |

| Powder X-ray Diffraction (PXRD) | Provides a unique "fingerprint" of the crystalline lattice, enabling phase identification and quantification. |

| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, such as melting, crystallization, and solid-solid phase transformations, providing information on the thermodynamic relationships between polymorphs. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and the presence of solvates or hydrates by measuring mass loss as a function of temperature. |

| Raman Spectroscopy | Offers insights into the molecular vibrations and lattice modes, which are sensitive to changes in crystal packing, making it a powerful tool for polymorph discrimination. |

Experimental Protocols

Detailed methodologies for these key techniques are provided below to guide researchers in their investigations.

Powder X-ray Diffraction (PXRD) Protocol for Pharmaceutical Analysis

1. Sample Preparation:

-

Gently grind approximately 100-200 mg of the this compound sample using a mortar and pestle to achieve a fine, homogeneous powder.[3] Avoid aggressive grinding, which can induce phase transformations.

-

Pack the powdered sample into a sample holder, ensuring a flat and level surface to minimize preferred orientation effects.[3]

2. Instrument Setup and Data Collection:

-

Use a diffractometer equipped with a Cu Kα radiation source.

-

Set the generator to 40 kV and 40 mA.[3]

-

Collect the diffraction pattern over a 2θ range of 5° to 40°, with a step size of 0.02° and a scan speed of 1°/min.[4]

3. Data Analysis:

-

Identify the peak positions and intensities.

-

Compare the resulting diffractogram with reference patterns from databases (e.g., ICDD) and literature to confirm the crystalline phase.

-

For quantitative analysis of polymorphic mixtures, the Rietveld refinement method can be employed.

Differential Scanning Calorimetry (DSC) Protocol for API Characterization

1. Sample Preparation:

-

Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.[5]

-

Hermetically seal the pan to prevent any loss of volatile components.

2. Instrument Setup and Measurement:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.[5]

-

Purge the cell with nitrogen at a flow rate of 50 mL/min.[5]

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, to a temperature above any expected thermal events.[5]

3. Data Analysis:

-

Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events.

-

Determine the onset temperature, peak temperature, and enthalpy of any observed transitions.

Thermogravimetric Analysis (TGA) Protocol

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a TGA pan (e.g., platinum or alumina).[6]

2. Instrument Setup and Measurement:

-

Place the sample pan onto the TGA balance.

-

Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere (flow rate of 50-100 mL/min).[6][7]

-

Continue heating to a temperature where complete decomposition is expected.

3. Data Analysis:

-

Plot the sample weight (or weight percentage) as a function of temperature.

-

Determine the temperatures at which weight loss occurs and the percentage of weight lost in each step. This can indicate the loss of water or other solvents, or decomposition of the material.[8]

Raman Spectroscopy Protocol for Polymorph Screening

1. Sample Preparation:

-

Place a small amount of the this compound powder onto a microscope slide.

2. Instrument Setup and Data Collection:

-

Use a Raman spectrometer equipped with a 785 nm laser.[9]

-

Set the laser power to a low level (e.g., 10-20 mW) to avoid sample degradation.[9]

-

Collect the Raman spectrum over a range of 100 to 1800 cm⁻¹. The low-wavenumber region (below 200 cm⁻¹) is particularly sensitive to lattice vibrations and can be crucial for polymorph discrimination.[10][11][12]

-

Use an acquisition time that provides an adequate signal-to-noise ratio.

3. Data Analysis:

-

Compare the spectra of different batches or crystallization experiments.

-

Look for differences in peak positions, intensities, and the presence or absence of peaks, which can indicate different polymorphic forms.

Visualization of Experimental Workflows

To aid in the conceptualization of the characterization and screening processes, the following diagrams illustrate the logical flow of experiments.

Conclusion

A thorough understanding of the crystalline structure and potential for polymorphism is paramount for the successful development and lifecycle management of this compound-containing drug products. While only one crystalline form is currently documented, the potential for discovering new polymorphs with different properties necessitates a rigorous and systematic screening approach. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to characterize the solid-state properties of this compound, ensuring product quality, safety, and efficacy. Continued investigation in this area is encouraged to further elucidate the solid-state landscape of this vital pharmaceutical ingredient.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mcgill.ca [mcgill.ca]

- 4. Tablets: SOP for X-Ray Powder Diffraction for API Analysis in Tablets – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 5. qualitest.ae [qualitest.ae]

- 6. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 7. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 8. veeprho.com [veeprho.com]

- 9. alfatestlab.com [alfatestlab.com]

- 10. Polymorph Discrimination using Low Wavenumber Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polymorph Discrimination using Low Wavenumber Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

Spectroscopic Analysis of Iron Fumarate: An In-depth Technical Guide for Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of spectroscopic techniques for the identification and quality control of iron(II) fumarate (ferrous fumarate), an essential iron supplement. The following sections detail the principles, experimental protocols, and data interpretation for key spectroscopic methods, ensuring accurate and reliable analysis in research and pharmaceutical settings.

Introduction to Spectroscopic Analysis of Iron Fumarate

Iron(II) fumarate (C₄H₂FeO₄) is a widely used oral iron supplement for the prevention and treatment of iron deficiency anemia.[1] Its therapeutic efficacy is dependent on the presence of iron in the ferrous (Fe²⁺) state. Spectroscopic methods are indispensable tools for confirming the identity, purity, and stability of this compound in raw materials and finished pharmaceutical products. These techniques provide a molecular fingerprint and quantify the iron content, ensuring product quality and safety. This guide explores the application of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry for the analysis of this compound.

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a unique spectral fingerprint. Both FTIR and Raman spectroscopy are powerful, non-destructive techniques for the identification of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

Data Presentation: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~1613 | C=O stretching (asymmetric) of the carboxylate group |

| ~1400 | C-O stretching (symmetric) of the carboxylate group |

| ~980 | C-H out-of-plane bending |

| ~627 | O-C=O bending |

| ~577 | Fe-O stretching |

Note: Peak positions can vary slightly depending on the sample matrix and instrument calibration.

Experimental Protocol: FTIR Analysis of this compound

Objective: To obtain the FTIR spectrum of an this compound sample for identification.

Materials:

-

FTIR spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR)

-

This compound reference standard

-

Sample of this compound for analysis

-

Spatula

-

Ethanol or isopropanol for cleaning

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Collection:

-

Clean the ATR crystal with a soft tissue dampened with ethanol or isopropanol and allow it to dry completely.

-

Collect a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing and Interpretation:

-

The resulting spectrum should be baseline-corrected if necessary.

-

Compare the sample spectrum to the spectrum of an this compound reference standard or a library spectrum. The peak positions and relative intensities should match for a positive identification.

-

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light (from a laser source).[2]

Data Presentation: Raman Spectral Data of this compound

| Raman Shift (cm⁻¹) | Vibrational Assignment |

| ~1650 | C=C stretching of the fumarate backbone |

| ~1400 | C=O symmetric stretching of the carboxylate group |

| ~1300 | C-H in-plane bending |

| ~870 | C-C stretching |

| ~580 | Fe-O stretching |

Note: Peak positions can vary slightly depending on the excitation wavelength and instrument calibration.

Experimental Protocol: Raman Analysis of this compound

Objective: To obtain the Raman spectrum of an this compound sample for identification.

Materials:

-

Raman spectrometer with a suitable laser excitation source (e.g., 785 nm)

-

Microscope slide or other suitable sample holder

-

This compound reference standard

-

Sample of this compound for analysis

Procedure:

-

Instrument Preparation: Power on the Raman spectrometer and laser, allowing them to stabilize.

-

Calibration: Calibrate the spectrometer using a known standard (e.g., polystyrene or silicon wafer) to ensure wavenumber accuracy.[3]

-

Sample Preparation: Place a small amount of the this compound powder onto a microscope slide.

-

Spectrum Acquisition:

-

Place the slide on the microscope stage and focus on the sample.

-

Set the laser power, exposure time, and number of accumulations. Start with low laser power to avoid sample degradation.

-

Acquire the Raman spectrum over a relevant spectral range (e.g., 200-2000 cm⁻¹).

-

-

Data Processing and Interpretation:

-

Perform cosmic ray removal and baseline correction on the acquired spectrum.

-

Compare the sample spectrum with that of an this compound reference standard. The Raman shifts and relative peak intensities should align for positive identification.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a quantitative technique used to measure the concentration of an analyte in a solution. For this compound, this method typically involves the formation of a colored complex with the iron ions, which can then be measured spectrophotometrically.[4]

Data Presentation: UV-Vis Spectroscopic Data for this compound Assay

| Parameter | Value |

| Complexing Agent | 1,10-phenanthroline or 2,2'-bipyridyl |

| Wavelength of Maximum Absorbance (λmax) | ~510 - 522 nm[4][5] |

| Linearity Range | Typically 0.5 - 5.0 mg/L of Iron[5] |

Experimental Protocol: UV-Vis Assay of Iron in this compound

Objective: To determine the iron content in an this compound sample.

Materials:

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Cuvettes

-

This compound sample

-

Ammonium ferrous sulfate hexahydrate (for standard preparation)

-

Hydroxylamine hydrochloride solution (reducing agent)

-

1,10-phenanthroline solution (complexing agent)

-

Sodium acetate solution (buffer)

-

Deionized water

-

0.01 M HCl[1]

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a suitable amount of ammonium ferrous sulfate hexahydrate to prepare a stock solution of known iron concentration (e.g., 100 mg/L).[5]

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 0.5, 1.0, 2.5, 5.0 mg/L) in volumetric flasks.[5]

-

-

Preparation of Sample Solution:

-

Accurately weigh a quantity of the this compound sample, dissolve it in 0.01 M HCl, and heat gently if necessary to ensure complete dissolution.[1]

-

Filter the solution if necessary and dilute it with deionized water in a volumetric flask to a concentration within the expected linear range of the assay.

-

-

Color Development:

-

To each standard and sample solution flask, add hydroxylamine hydrochloride solution (to ensure all iron is in the Fe²⁺ state), followed by the 1,10-phenanthroline solution, and then the sodium acetate buffer to adjust the pH.[6]

-

Dilute to the mark with deionized water and mix well. Allow the color to develop for a specified time (e.g., 10-15 minutes).

-

-

Spectrophotometric Measurement:

-

Set the UV-Vis spectrophotometer to the λmax of the iron-phenanthroline complex (~510 nm).[5]

-

Use a blank solution (containing all reagents except iron) to zero the instrument.

-

Measure the absorbance of each standard and the sample solution.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the standard solutions.

-

Determine the concentration of iron in the sample solution from the calibration curve using its measured absorbance.

-

Calculate the percentage of iron in the original this compound sample.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. While not typically used for the routine identification of the intact this compound complex, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for elemental analysis and quantifying the iron content, as well as detecting any elemental impurities.